(5Z)-5-(3-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-(3-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a nitrobenzylidene group and an isopropyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(3-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Purification techniques, such as recrystallization or column chromatography, are used to isolate the pure compound.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Thiazolidinone derivatives with different substituents.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other thiazolidinone derivatives with potential biological activities.
Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with cellular targets, such as enzymes or receptors. The nitro group may play a role in generating reactive oxygen species, leading to oxidative stress in microbial cells. Additionally, the thiazolidinone ring may interact with specific proteins, inhibiting their function and leading to the observed biological effects.
Comparison with Similar Compounds
- (5Z)-5-(4-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-nitrobenzylidene)-3-(methyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-nitrobenzylidene)-3-(propan-2-yl)-2-oxo-1,3-thiazolidin-4-one
Comparison: Compared to its analogs, (5Z)-5-(3-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the nitrobenzylidene and isopropyl groups, which may contribute to its distinct biological activities. The combination of these substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-8(2)14-12(16)11(20-13(14)19)7-9-4-3-5-10(6-9)15(17)18/h3-8H,1-2H3/b11-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJLVXOYOBUFS-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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